2,7-Diacetyl-1,8-naphthyridine
CAS No.:
Cat. No.: VC15751847
Molecular Formula: C12H10N2O2
Molecular Weight: 214.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H10N2O2 |
|---|---|
| Molecular Weight | 214.22 g/mol |
| IUPAC Name | 1-(7-acetyl-1,8-naphthyridin-2-yl)ethanone |
| Standard InChI | InChI=1S/C12H10N2O2/c1-7(15)10-5-3-9-4-6-11(8(2)16)14-12(9)13-10/h3-6H,1-2H3 |
| Standard InChI Key | QYPPJTQFKVCGQH-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)C1=NC2=C(C=C1)C=CC(=N2)C(=O)C |
Introduction
Structural Characteristics of 2,7-Diacetyl-1,8-Naphthyridine
The 1,8-naphthyridine core consists of two fused pyridine rings, with nitrogen atoms at the 1- and 8-positions. Substitution at the 2- and 7-positions with acetyl groups introduces steric and electronic modifications that influence molecular geometry and intermolecular interactions.
Crystallographic and Geometric Features
X-ray crystallography of related compounds, such as 2,7-dimethyl-1,8-naphthyridine, reveals a nearly planar bicyclic system with a dihedral angle of 0.42° between the pyridine rings . The acetyl groups in 2,7-diacetyl-1,8-naphthyridine are expected to adopt similar planarity, with slight distortions due to the bulkier substituents. Key bond lengths and angles for the parent system are summarized below:
The acetyl groups likely engage in intramolecular hydrogen bonding with adjacent nitrogen atoms, stabilizing the planar conformation. This structural rigidity is critical for its interactions in biological systems and supramolecular assemblies .
Synthetic Methodologies
Direct Acetylation of 1,8-Naphthyridine Precursors
A common route to 2,7-diacetyl-1,8-naphthyridine involves the acetylation of 2,7-diamino- or 2,7-dimethyl-1,8-naphthyridine derivatives. For example:
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Oxidation of Methyl Groups: 2,7-dimethyl-1,8-naphthyridine can be oxidized using selenium dioxide (SeO₂) in dioxane to yield the corresponding dialdehyde, which is subsequently acetylated .
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Acetylation of Amine Derivatives: 2,7-diamino-1,8-naphthyridine undergoes acetylation with acetic anhydride under reflux conditions, producing the diacetylated product.
Example Synthesis Protocol
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Starting Material: 2,7-dimethyl-1,8-naphthyridine (0.201 g, 1.0 mmol)
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Oxidation: React with SeO₂ (0.11 g, 1.0 mmol) in dioxane/H₂O at 50–55°C for 4 hours .
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Acetylation: Treat the dialdehyde intermediate with acetic anhydride (0.5 mL) at 80°C overnight.
Chemical Reactivity and Functionalization
The acetyl groups at the 2- and 7-positions render the compound susceptible to nucleophilic and electrophilic reactions:
Nucleophilic Substitution
The electron-withdrawing acetyl groups activate the naphthyridine ring for nucleophilic attack. For instance, chlorine substitution at the 4-position (as in 4-chloro-2,7-dimethyl-1,8-naphthyridine) can be displaced by methoxide or amine nucleophiles .
Cyclization Reactions
Under acidic conditions, the acetyl groups may participate in cyclization to form fused heterocycles, expanding the compound’s utility in synthesizing polycyclic architectures.
Mechanisms of Biological and Catalytic Action
Biological Activity
1,8-Naphthyridine derivatives exhibit broad pharmacological profiles, including antitumor, antihypertensive, and immunostimulant properties . The diacetyl variant may inhibit enzymes such as topoisomerases or kinases via hydrogen bonding and π-stacking interactions with active sites.
Catalytic Applications
The compound’s nitrogen-rich structure enables coordination to transition metals, making it a candidate for catalytic systems. For example, it can act as a ligand in palladium-catalyzed cross-coupling reactions.
Applications in Materials Science and Medicine
Pharmaceutical Development
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Antitumor Agents: Analogous naphthyridines intercalate DNA or inhibit replication enzymes .
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Herbicide Safeners: Modulate herbicide metabolism in crops to enhance efficacy .
Supramolecular Chemistry
The planar structure and hydrogen-bonding capacity facilitate self-assembly into molecular networks, useful in designing sensors or nanostructured materials .
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